

# Application Notes and Protocols for Nickel-Molybdenum Electrodes in Alkaline Water Electrolysis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **nickel-molybdenum** (Ni-Mo) electrodes as efficient and cost-effective catalysts for alkaline water electrolysis. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of these promising materials for hydrogen production.

## Introduction

**Nickel-molybdenum** (Ni-Mo) alloys have emerged as leading non-precious metal electrocatalysts for the hydrogen evolution reaction (HER) in alkaline media, exhibiting performance comparable to that of platinum.[1] The synergistic effect between nickel and molybdenum enhances the catalytic activity, with nickel primarily facilitating water dissociation and molybdenum promoting the adsorption and subsequent recombination of hydrogen intermediates. Furthermore, Ni-Mo based materials have also shown promise for the oxygen evolution reaction (OER), making them attractive candidates for bifunctional electrodes in overall water splitting.[2][3][4] This document outlines the protocols for the synthesis of Ni-Mo electrodes via electrodeposition, a scalable and cost-effective method, and details the procedures for their comprehensive electrochemical evaluation.[5][6][7]

## **Key Performance Data of Ni-Mo Electrodes**



The performance of Ni-Mo electrodes can vary depending on the synthesis method, composition, and operating conditions. The following tables summarize key performance metrics from various studies to provide a comparative overview.

Table 1: Hydrogen Evolution Reaction (HER)
Performance of Ni-Mo Based Electrodes in Alkaline
Media



| Electroca<br>talyst                       | Substrate      | Electrolyt<br>e | Overpote<br>ntial (mV)<br>@ 10<br>mA/cm² | Tafel<br>Slope<br>(mV/dec) | Stability                                | Referenc<br>e |
|---|----------------|-----------------|--|----------------------------|--|---------------|
| Ni-Mo Alloy                               | Copper         | 1.0 M KOH       | ~63                                      | -                          | Stable for<br>10h @<br>-100<br>mA/cm²    | [8]           |
| Ni <sub>4</sub> Mo/Mo<br>O <sub>2</sub>   | Nickel<br>Foam | 1 М КОН         | 15                                       | 30                         | -  | [1][9]        |
| Ni/Mo-Ni<br>Microrods                     | -              | -               | -24                                      | -                          | Stable for<br>87h                        | [3]           |
| NiMo-<br>based<br>Nanoarray<br>s          | Nickel<br>Foam | 1.0 M KOH       | -  | -                          | -  | [4]           |
| Ni2M03N                                   | -              | -               | 59.7                                     | -                          | Stable for 200h                          | [10]          |
| Oxidized High Mo Content Porous Electrode | -              | 1.0 M KOH       | <50                                      | -                          | ~70 mV<br>after 24h                      | [11]          |
| Ni-Mo Alloy<br>(38.3 wt.%<br>Mo)          | Copper         | 1.0 M KOH       | -  | -                          | Good<br>electrode<br>material for<br>HER | [2]           |
| Ni-Mo-P<br>Alloy                          | Copper         | 30 wt%<br>KOH   | Decreased<br>overpotenti<br>al           | -                          | -  | [7]           |





Table 2: Oxygen Evolution Reaction (OER) Performance of Ni-Mo Based Electrodes in Alkaline Media

| Electroca<br>talyst              | Substrate      | Electrolyt<br>e | Overpote<br>ntial (mV)<br>@ 10<br>mA/cm <sup>2</sup> | Tafel<br>Slope<br>(mV/dec) | Stability                                | Referenc<br>e |
|----------------------------------|----------------|-----------------|--|----------------------------|--|---------------|
| Ni-Mo Alloy                      | Copper         | 1.0 M KOH       | -  | -                          | High<br>activity for<br>OER              | [5]           |
| Ni/Mo-Ni<br>Microrods            | -              | -               | 215  | -                          | Stable for<br>87h                        | [3]           |
| NiMo-<br>based<br>Nanoarray<br>s | Nickel<br>Foam | 1.0 M KOH       | 296  | 121                        | Considerab<br>le stability               | [4]           |
| Ni-Mo Alloy<br>(33.2 wt.%<br>Mo) | Copper         | 1.0 M KOH       | -  | -                          | Good<br>electrode<br>material for<br>OER | [2]           |

# **Experimental Protocols**

This section provides detailed protocols for the synthesis of Ni-Mo electrodes by electrodeposition and their subsequent electrochemical characterization.

## Protocol for Electrodeposition of Ni-Mo Alloy Electrodes

This protocol describes a general procedure for the galvanostatic electrodeposition of Ni-Mo alloy coatings onto a conductive substrate (e.g., copper, nickel foam, or low-carbon steel).

#### Materials:

• Substrate: Copper foil, Nickel foam, or low-carbon steel



- Anode: Platinum gauze or sheet
- Electrolyte Bath Components:
  - Nickel Chloride (NiCl<sub>2</sub>) or Nickel Sulfate (NiSO<sub>4</sub>)
  - Sodium Molybdate (Na<sub>2</sub>MoO<sub>4</sub>) or Ammonium Molybdate ((NH<sub>4</sub>)<sub>6</sub>Mo<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O)
  - Complexing Agent: Sodium Citrate (C<sub>6</sub>H<sub>5</sub>Na<sub>3</sub>O<sub>7</sub>)
  - pH Buffer: Ammonium Chloride (NH₄Cl) or Ammonia solution (NH₃·H₂O)
  - Deionized (DI) water
- Pre-treatment Solutions:
  - Degreasing solution (e.g., hot alkaline solution)
  - Etching solution (e.g., 5 wt% H<sub>2</sub>SO<sub>4</sub>)
- Equipment:
  - Two-electrode electrochemical cell
  - DC power supply (galvanostat)
  - Magnetic stirrer and stir bar
  - Beakers, graduated cylinders, and other standard laboratory glassware
  - pH meter

#### Procedure:

- Substrate Preparation:
  - 1. Cut the substrate to the desired dimensions.



- 2. Degrease the substrate by immersing it in a hot alkaline solution at 70°C for 5-10 minutes to remove any organic contaminants.
- 3. Rinse the substrate thoroughly with DI water.
- 4. Lightly etch the substrate surface by dipping it in 5 wt% H<sub>2</sub>SO<sub>4</sub> for 30-60 seconds to remove any oxide layer and activate the surface.
- 5. Rinse the substrate again with DI water and dry it.
- Electrolyte Preparation:
  - Prepare the electrodeposition bath by dissolving the nickel salt, molybdenum salt, and complexing agent in DI water. A typical bath composition could be: 0.1 M NiCl<sub>2</sub>, 0.01-0.08 M Na<sub>2</sub>MoO<sub>4</sub>, and 0.3 M Sodium Citrate.[8]
  - 2. Adjust the pH of the solution to the desired value (typically in the alkaline range, e.g., pH 8-10) using ammonia solution.
  - 3. Stir the solution until all components are fully dissolved.
- Electrodeposition:
  - Set up the two-electrode cell with the prepared substrate as the cathode and the platinum gauze as the anode. The distance between the electrodes is typically optimized to be around 1.5 cm.[12]
  - 2. Immerse the electrodes in the prepared electrolyte bath.
  - 3. Apply a constant cathodic current density using the DC power supply. The current density can be varied (e.g., -10 to -100 mA/cm²) to control the composition and morphology of the Ni-Mo coating.[8]
  - 4. Carry out the electrodeposition for a specific duration (e.g., 30-60 minutes) to achieve the desired coating thickness.
  - 5. After deposition, turn off the power supply, remove the coated substrate, and rinse it thoroughly with DI water.



6. Dry the prepared Ni-Mo electrode in air or under a vacuum.

### **Protocol for Electrochemical Characterization**

This protocol outlines the standard three-electrode setup and electrochemical measurements to evaluate the performance of the prepared Ni-Mo electrodes for HER and OER.

#### Materials:

- Working Electrode (WE): The prepared Ni-Mo electrode.
- Counter Electrode (CE): Platinum wire or graphite rod.
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
- Electrolyte: 1.0 M KOH or 30 wt% KOH solution.[2][7]
- Equipment:
  - Potentiostat/Galvanostat with electrochemical software.
  - Three-electrode electrochemical cell.
  - Gas inlet and outlet for purging the electrolyte.
  - Inert gas (e.g., Nitrogen or Argon).

#### Procedure:

- Cell Assembly:
  - Assemble the three-electrode cell with the Ni-Mo electrode as the working electrode, the platinum wire as the counter electrode, and the SCE or Ag/AgCl as the reference electrode.
  - 2. Fill the cell with the alkaline electrolyte (e.g., 1.0 M KOH).
  - 3. Purge the electrolyte with an inert gas (N<sub>2</sub> or Ar) for at least 30 minutes before each measurement to remove dissolved oxygen.



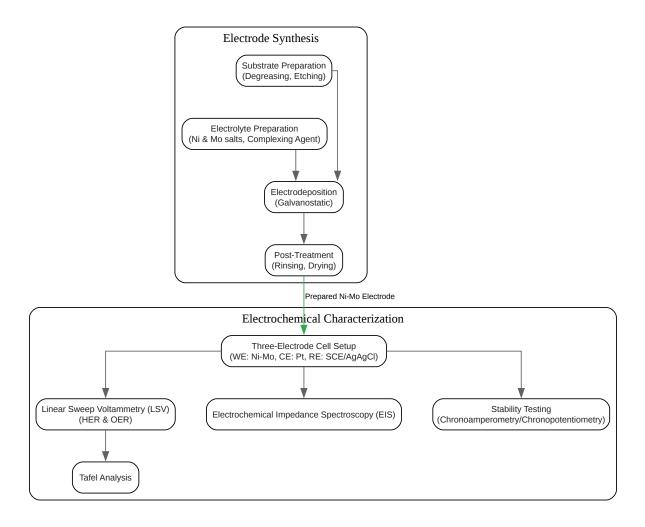
- Electrochemical Measurements:
  - 1. Cyclic Voltammetry (CV): Perform CV scans to clean and activate the electrode surface and to observe any redox peaks.
  - 2. Linear Sweep Voltammetry (LSV):
    - For HER, scan the potential from the open-circuit potential (OCP) towards more negative potentials at a slow scan rate (e.g., 5-10 mV/s).[13]
    - For OER, scan the potential from the OCP towards more positive potentials at a similar scan rate.
    - The potential should be iR-corrected to account for the solution resistance.

#### 3. Tafel Analysis:

- Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data.
- The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insights into the reaction mechanism.
- 4. Electrochemical Impedance Spectroscopy (EIS):
  - Perform EIS at different overpotentials to investigate the electrode kinetics and charge transfer resistance.
- 5. Chronoamperometry or Chronopotentiometry:
  - Conduct long-term stability tests by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., 10-200 hours) and monitoring the current or potential change over time.[8][10]

# Visualizations Experimental Workflow









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